molecular formula C30H28Br2N2O4 B322585 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE

2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE

Cat. No.: B322585
M. Wt: 640.4 g/mol
InChI Key: OCKBXJRQKKXQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a naphthyl group, which is a fused pair of benzene rings, and a bromo substituent, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE typically involves multiple steps, including the bromination of naphthalene, followed by the formation of the naphthyl ether linkage and subsequent acylation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromo substituent or the reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s bromo and naphthyl groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-bromo-2-naphthyl)oxy]-N’-[(E)-{2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylidene]butanohydrazide
  • 2-[(1-bromo-2-naphthyl)oxy]-N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide
  • 1-(2-(((1-bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl benzoate

Uniqueness

2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C30H28Br2N2O4

Molecular Weight

640.4 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[2-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]cyclohexyl]acetamide

InChI

InChI=1S/C30H28Br2N2O4/c31-29-21-9-3-1-7-19(21)13-15-25(29)37-17-27(35)33-23-11-5-6-12-24(23)34-28(36)18-38-26-16-14-20-8-2-4-10-22(20)30(26)32/h1-4,7-10,13-16,23-24H,5-6,11-12,17-18H2,(H,33,35)(H,34,36)

InChI Key

OCKBXJRQKKXQJK-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)NC(=O)COC4=C(C5=CC=CC=C5C=C4)Br

Canonical SMILES

C1CCC(C(C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)NC(=O)COC4=C(C5=CC=CC=C5C=C4)Br

Origin of Product

United States

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